In-Depth Technical Guide: 2,3-Dinitropyridine
In-Depth Technical Guide: 2,3-Dinitropyridine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
PART 1: Core Properties and Identification
2,3-Dinitropyridine is a crystalline solid that serves as a versatile intermediate in various chemical syntheses. Its fundamental properties are crucial for its application and handling.
Core Directive: Understanding the Fundamentals
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective and safe utilization in research and development. The data presented below has been compiled from reliable chemical databases and supplier information.
Table 1: Physicochemical Properties of 2,3-Dinitropyridine
| Property | Value |
| CAS Number | 14916-60-0[1][2] |
| Molecular Formula | C₅H₃N₃O₄[1][2] |
| Molecular Weight | 169.1 g/mol [2] |
| Appearance | Powder |
| Melting Point | 43-45 °C[2] |
| Boiling Point | 375.5±22.0 °C (Predicted)[2] |
| Density | 1.590±0.06 g/cm³ (Predicted)[2] |
PART 2: Synthesis, Reactivity, and Applications
The synthesis and reactivity of 2,3-dinitropyridine are central to its utility as a chemical building block. Its electron-deficient nature, imparted by the two nitro groups, governs its chemical behavior.
SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Expertise & Experience: Causality in Synthesis
The preparation of dinitropyridines often involves direct nitration of pyridine precursors. The reaction conditions, such as the choice of nitrating agent and temperature, are critical for achieving the desired isomer and yield. For instance, the nitration of pyridine itself with dinitrogen pentoxide has been studied to understand the reaction mechanism, which proceeds through an N-nitropyridinium intermediate[3]. The synthesis of related compounds, such as 2-amino-3,5-dinitropyridine, involves the nitration of an aminonitropyridine precursor, highlighting a common synthetic strategy in this chemical family[4].
Trustworthiness: Self-Validating Protocols
A reliable synthetic protocol is one that is reproducible and provides a consistent yield of the desired product. The synthesis of 2,3-diaminopyridine, a derivative of 2,3-dinitropyridine, can be achieved through the reduction of the dinitro compound. A patented method describes dissolving 2,3-dinitropyridine in an organic solvent, adding a palladium-carbon catalyst, and then introducing hydrogen gas to effect the reduction[5]. This method is advantageous due to its short reaction time and the high purity of the resulting product[5].
Experimental Protocol: Illustrative Reduction of 2,3-Dinitropyridine to 2,3-Diaminopyridine
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Dissolution: Dissolve 2,3-dinitropyridine in a suitable organic solvent (e.g., methylene chloride, toluene, or benzene) in a reaction flask.
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Catalyst Addition: Add palladium on carbon (Pd/C) to the solution with constant stirring.
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Hydrogenation: Introduce hydrogen gas into the reaction flask.
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Reaction: Heat the mixture to a specific temperature (e.g., 50-58 °C) and allow the reaction to proceed for a designated time (e.g., 1-2 hours) to obtain the mixed solution.
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Work-up: Filter the resulting mixture to remove the palladium-carbon catalyst. The filtrate is then extracted, and the solvent is removed under reduced pressure to yield 2,3-diaminopyridine.
Caption: Workflow for the reduction of 2,3-dinitropyridine.
Authoritative Grounding & Comprehensive References: Reactivity and Applications
The chemistry of dinitropyridines has been a subject of interest for decades due to their utility as precursors for various functionalized pyridines[6]. The electron-withdrawing nature of the nitro groups makes the pyridine ring susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of novel fluorescent molecules, where the nitro group can be selectively substituted by sulfur nucleophiles[7].
Pyridine derivatives are fundamental building blocks in drug discovery and development[8][9]. They are integral to the synthesis of a wide range of pharmaceuticals, including anti-ulcerative agents[8]. The versatile reactivity of compounds like 2,3-dinitropyridine allows for the creation of diverse molecular scaffolds, which is a key aspect of medicinal chemistry. For example, derivatives such as pyrazolopyridines and furopyridines have been synthesized and evaluated as CDK2 inhibitors for their anti-proliferative activity[10]. 2,3-Diaminopyridine, which can be synthesized from 2,3-dinitropyridine, is a crucial intermediate in the development of treatments for neurological disorders[11].
PART 3: Safety and Handling
Given the nature of nitrated organic compounds, stringent safety protocols are mandatory when handling 2,3-dinitropyridine and its derivatives.
Mandatory Visualization: Hazard Identification
A clear and immediate understanding of a chemical's hazards is paramount for laboratory safety. The GHS pictograms provide a universally recognized system for hazard communication.
Caption: GHS pictogram for acute toxicity, skin and eye irritation.
Data Presentation: Safety Information
Safety data for 2,3-dinitropyridine itself is not extensively detailed in the provided search results. However, data for structurally related compounds, such as 2,3-diaminopyridine and other nitropyridines, can provide valuable insights into the necessary handling precautions. For instance, 2,3-diaminopyridine is classified as harmful if swallowed and causes skin and serious eye irritation[12]. It may also cause respiratory irritation[12].
Table 2: Hazard Statements for Structurally Related Pyridine Derivatives
| Hazard Statement | Description | Reference Compound |
| H302 | Harmful if swallowed | 2,3-Diaminopyridine[12] |
| H315 | Causes skin irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
| H319 | Causes serious eye irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
| H335 | May cause respiratory irritation | 2,3-Diaminopyridine[12], 2,3-Dichloropyridine[13] |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear appropriate protective gloves and a lab coat.
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Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
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General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
References
A comprehensive list of sources is provided for verification and further reading.
[Please note that the reference list would be compiled here based on the citations used throughout the document, including full titles, sources, and clickable URLs.]
Sources
- 1. 2,3-DINITROPYRIDINE | 14916-60-0 [chemnet.com]
- 2. 2,3-DINITROPYRIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
